

AMPA receptor modulator-7 chemical structure and properties

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Compound of Interest

Compound Name: AMPA receptor modulator-7

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In-Depth Technical Guide: AMPA Receptor Modulator-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPA receptor modulator-7, also identified as compound 36 and BPAM279, is a novel positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the thienothiadiazine dioxide class of molecules, it represents a promising avenue for the development of therapeutics targeting neurological and psychiatric disorders. AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their modulation can influence cognitive processes such as learning and memory. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **AMPA receptor modulator-7**, including detailed experimental methodologies.

Chemical Structure and Properties

AMPA receptor modulator-7 is a heterocyclic compound featuring a fused thienothiadiazine dioxide core. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of **AMPA Receptor Modulator-7**

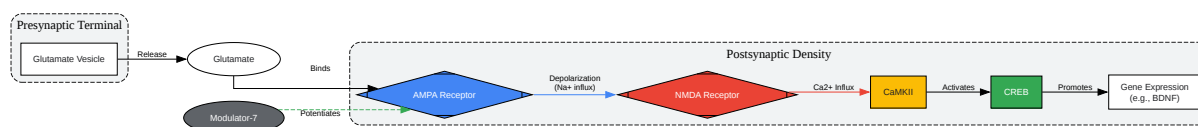
Property	Value	Source
IUPAC Name	8-chloro-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-b]thieno[3,2-e][1,2]thiadiazine 6,6-dioxide	Inferred from related structures
Synonyms	Compound 36, BPAM279	[3]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂ S ₂	MedChemExpress
Molecular Weight	264.75 g/mol	MedChemExpress
SMILES	<chem>O=S1(C2=C(C=C(Cl)S2)N3C(CCC3)N1)=O</chem>	MedChemExpress
Predicted logP	1.8	ChemAxon
Predicted pKa	-3.4 (most acidic), 0.9 (most basic)	ChemAxon
Predicted Solubility	0.08 g/L (in water at pH 7.4)	ChemAxon
Appearance	White to off-white solid	General knowledge

Biological Activity and Mechanism of Action

AMPA receptor modulator-7 acts as a positive allosteric modulator, enhancing the function of AMPA receptors in the presence of the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site on the receptor complex, which is distinct from the glutamate-binding site. This binding event stabilizes the open conformation of the ion channel, thereby increasing the amplitude and/or duration of the glutamate-evoked current.

Signaling Pathway

The potentiation of AMPA receptor activity by Modulator-7 is expected to enhance downstream signaling cascades crucial for synaptic plasticity, such as Long-Term Potentiation (LTP). A simplified representation of this pathway is depicted below.



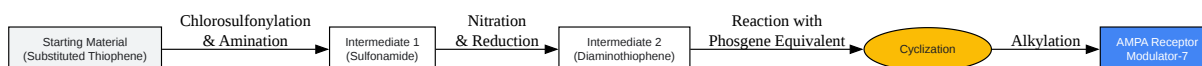
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Caption: Signaling pathway of AMPA receptor potentiation by Modulator-7.

Experimental Protocols

Synthesis of AMPA Receptor Modulator-7

The synthesis of **AMPA receptor modulator-7** (compound 36) is based on the procedures described for related thienothiadiazine dioxides. A general synthetic scheme is outlined below.



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Caption: General synthetic workflow for **AMPA receptor modulator-7**.

Detailed Methodology (Illustrative):

- **Step 1: Synthesis of the Sulfonamide Intermediate.** A suitably substituted 2-aminothiophene is subjected to chlorosulfonylation followed by amination to yield the corresponding sulfonamide.
- **Step 2: Formation of the Diaminothiophene.** The sulfonamide intermediate undergoes nitration at the adjacent position on the thiophene ring, followed by reduction of the nitro group to an amine, yielding a diaminothiophene derivative.

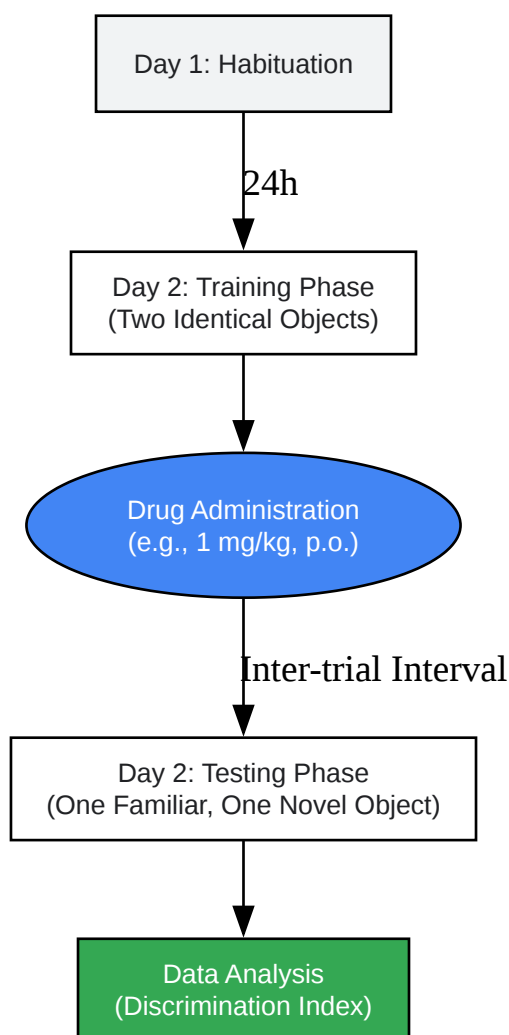
- Step 3: Cyclization to form the Thienothiadiazine Core. The diaminothiophene is treated with a phosgene equivalent, such as triphosgene, in the presence of a base to facilitate the cyclization and formation of the thienothiadiazine dioxide core structure.
- Step 4: N-Alkylation. The final step involves the N-alkylation of the thiadiazine ring with an appropriate alkylating agent to introduce the pyrrolidine moiety, affording **AMPA receptor modulator-7**.

Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature.

In Vivo Evaluation of Cognitive Enhancement

The pro-cognitive effects of **AMPA receptor modulator-7** were assessed using the Novel Object Recognition (NOR) test in mice.^{[4][3]} This behavioral assay is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow for Novel Object Recognition Test:



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Caption: Workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol:

- Habituation (Day 1): Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for a period of 5-10 minutes to acclimate them to the testing environment.
- Training/Sample Phase (Day 2):
 - The test compound (**AMPA receptor modulator-7**, 1 mg/kg) or vehicle is administered orally.

- After a predetermined pretreatment time (e.g., 30-60 minutes), each mouse is placed back into the arena, which now contains two identical objects.
- The mouse is allowed to explore the objects for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
- Testing/Choice Phase (Day 2):
 - Following a specific inter-trial interval (e.g., 1-24 hours), the mouse is returned to the arena.
 - In this phase, one of the original objects is replaced with a novel object of similar size but different shape and texture.
 - The mouse is allowed to explore for a set duration (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
- Data Analysis: A discrimination index (DI) is calculated as: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$. A higher DI indicates better recognition memory.

In Vitro Characterization

The potency and efficacy of **AMPA receptor modulator-7** as a PAM are typically determined using electrophysiological or fluorescence-based assays.

Electrophysiology (Patch-Clamp):

- Cell Preparation: HEK293 cells stably expressing specific AMPA receptor subunits (e.g., GluA2) are cultured on coverslips.
- Recording: Whole-cell patch-clamp recordings are performed. The cells are voltage-clamped at a holding potential of -60 mV.
- Drug Application: A baseline response is established by applying a sub-maximal concentration of glutamate. Subsequently, glutamate is co-applied with varying concentrations of **AMPA receptor modulator-7**.

- **Data Analysis:** The potentiation of the glutamate-evoked current by the modulator is measured. Data are fitted to a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and maximal efficacy.

Conclusion

AMPA receptor modulator-7 (compound 36/BPAM279) is a potent, orally available positive allosteric modulator of AMPA receptors with demonstrated pro-cognitive effects in preclinical models. Its thienothiadiazine dioxide scaffold represents a valuable chemical series for further optimization and development. The experimental protocols outlined in this guide provide a framework for the synthesis, in vivo, and in vitro characterization of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile, safety, and therapeutic potential for the treatment of cognitive deficits associated with various CNS disorders.

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